6-Deoxyfagomine Hydrochloride

Description

Historical Context and Isolation of Iminosugar Alkaloids

The study of iminosugar alkaloids began with the discovery of nojirimycin (B1679825) in 1966 from Streptomyces bacteria, which was the first identified carbohydrate analogue with a nitrogen atom replacing the oxygen in the sugar ring. e-bookshelf.demdpi.com This discovery opened a new chapter in natural product chemistry, leading to the identification of a diverse class of compounds known as iminosugars or azasugars. e-bookshelf.de Initially, the high water solubility of these compounds meant they were often overlooked and discarded during traditional plant extraction processes that utilized organic solvents. unimib.it

The development of improved purification techniques, particularly the use of ion-exchange resins in the 1990s, was a significant breakthrough that enabled the isolation of numerous water-soluble alkaloids. e-bookshelf.de This led to the discovery of iminosugars in various plant species. Fagomine (B1671860), a closely related polyhydroxylated piperidine (B6355638), was first isolated in 1974 from the seeds of buckwheat (Fagopyrum esculentum Moench). sorbonne-universite.fr Subsequently, in 1997, both fagomine and 6-deoxyfagomine (B12667116) were isolated from the roots of the medicinal plant Lycium chinense. sorbonne-universite.frnih.gov More recently, 6-deoxyfagomine has also been identified in other natural sources, including sugarcane and jujube fruits. researchgate.netfrontiersin.org

Classification of 6-Deoxyfagomine Hydrochloride within Piperidine Iminosugars

Iminosugars are classified as carbohydrate mimetics where an endocyclic oxygen atom is substituted by a nitrogen atom. sorbonne-universite.frresearchgate.net This structural feature is key to their biological activity, as the nitrogen atom can be protonated, mimicking the positively charged transition state of glycoside hydrolysis. researchgate.net These compounds are further categorized based on their core ring structure, such as piperidines (six-membered rings), pyrrolidines (five-membered rings), and others.

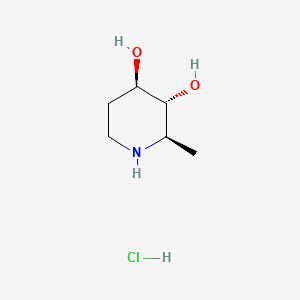

6-Deoxyfagomine belongs to the polyhydroxylated piperidine class of iminosugars. sorbonne-universite.frnih.gov Its systematic IUPAC name is 2-methylpiperidine-3,4-diol. nih.gov It is structurally a deoxy derivative of fagomine, which itself is also known as 1,2-dideoxynojirimycin. e-bookshelf.desorbonne-universite.fr The "6-deoxy" designation indicates the absence of a hydroxyl group at the C-6 position compared to its parent compound. The hydrochloride salt is formed through the reaction of the basic nitrogen within the piperidine ring with hydrochloric acid, a common practice to produce a more stable and water-soluble crystalline solid for research applications.

| Compound | Core Structure | Chemical Class | Key Structural Features |

|---|---|---|---|

| Piperidine | Six-membered heterocycle | Heterocyclic Amine | Saturated ring with one nitrogen atom |

| Nojirimycin | Piperidine | Iminosugar | Nitrogen replaces oxygen at C-5 of glucose |

| Fagomine | Piperidine | Iminosugar | 1,2-dideoxynojirimycin |

| 6-Deoxyfagomine | Piperidine | Iminosugar | Deoxy derivative of fagomine; lacks C-6 hydroxyl group |

Academic Significance and Research Trajectory in Glycobiology

The academic importance of iminosugars, including 6-deoxyfagomine, stems from their ability to function as inhibitors of glycosidases and glycosyltransferases. sorbonne-universite.fr These enzymes play critical roles in a vast array of biological processes, such as intestinal digestion, glycoprotein (B1211001) processing, and viral life cycles. sorbonne-universite.fr By inhibiting these enzymes, iminosugars serve as powerful tools for elucidating complex biological pathways and as lead compounds for therapeutic development.

Research has demonstrated that 6-deoxyfagomine possesses potent biological activity, notably a strong antihyperglycemic effect. frontiersin.orgresearchgate.net Its inhibitory action on various glycosidases has been characterized, showing selectivity for certain enzymes over others. researchgate.net This selectivity is a crucial aspect of ongoing research, as it dictates the potential applications and biological effects of the compound.

| Enzyme | Reported Inhibitory Activity | Source |

|---|---|---|

| Sucrase | Strong Inhibition | researchgate.net |

| Glucoamylase | Moderate Inhibition | researchgate.net |

| Isomaltase | Moderate Inhibition | researchgate.net |

| Lactase | Weak Inhibition | researchgate.net |

| Trehalase | Weak Inhibition | researchgate.net |

Note: The table indicates the relative rank order of inhibitory activity as reported in research studies.

The research trajectory for 6-deoxyfagomine has also heavily focused on its chemical synthesis. researchgate.netgrafiati.com Developing efficient total synthesis routes, often starting from common carbohydrates like D-lyxose, is essential for producing sufficient quantities for biological evaluation and for creating structural analogues. researchgate.netdntb.gov.ua These synthetic efforts allow researchers to systematically modify the molecule's structure and study the resulting changes in biological activity, which is fundamental to understanding structure-activity relationships. This line of inquiry continues to drive the design of new generations of iminosugars with enhanced potency and selectivity for specific glycosidase targets. unimib.it

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(2R,3R,4R)-2-methylpiperidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(9)5(8)2-3-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5-,6-;/m1./s1 |

InChI Key |

HZAXZUKBYXPSBJ-RWOHWRPJSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](CCN1)O)O.Cl |

Canonical SMILES |

CC1C(C(CCN1)O)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Deoxyfagomine Hydrochloride and Analogue Development

Stereoselective and Asymmetric Synthesis of the Core Scaffold

The synthesis of the 2-methylpiperidine-3,4-diol core of 6-Deoxyfagomine (B12667116) presents a significant stereochemical challenge. Various strategies have been developed to control the stereochemistry at the multiple chiral centers of this molecule.

Chiral Pool-Based Synthetic Strategies

Chiral pool synthesis utilizes readily available enantiopure starting materials to construct the target molecule. Several syntheses of 6-Deoxyfagomine have commenced from carbohydrates and amino acids, leveraging their inherent chirality.

One notable approach starts from D-lyxose. researchgate.netresearchgate.net This synthesis involves a sequence of key reactions, including regioselective and diastereoselective amination, hydroboration-oxidation, and an Appel reaction to construct the piperidine (B6355638) ring with the desired stereochemistry. researchgate.netresearchgate.net Another strategy employs D-glyceraldehyde acetonide as a chiral building block. researchgate.net This method relies on a diastereoselective anti-vinylation of its homoallylimine, followed by ring-closing metathesis to form the piperidine ring. researchgate.net

D-serine has also been utilized as a chiral precursor. The Garner aldehyde, derived from D-serine, serves as a key intermediate for the construction of the piperidine ring via catalytic ring-closing metathesis (RCM). researchgate.netacs.org Similarly, (S)-pyroglutaminol has been effectively used as a starting material for the synthesis of 6-Deoxyfagomine. researchgate.net

A different chiral pool approach begins with L-tyrosine, leading to a chiral 1,3-oxazine intermediate through a palladium-catalyzed stereoselective oxazine (B8389632) formation. researchgate.net Subsequent hydrogenation of this intermediate yields the desired piperidine core. researchgate.net

De Novo Asymmetric Approaches

De novo asymmetric syntheses build the chiral centers of the molecule from achiral or racemic precursors using chiral catalysts or reagents. These methods offer flexibility and are not limited by the availability of specific chiral starting materials.

A prominent de novo strategy involves the Sharpless asymmetric dihydroxylation. This reaction has been successfully applied to create the diol functionality with high enantioselectivity. researchgate.net Another powerful tool is the use of enzymatic reactions. For instance, a combined enzymatic aldol (B89426) condensation and catalytic intramolecular reductive amination has been employed for the high-yield asymmetric synthesis of fagomine (B1671860) and its analogues. researchgate.net

Palladium-catalyzed cyclization has also been a key step in several de novo syntheses of 6-Deoxyfagomine. researchgate.net For example, starting from 3-(t-butoxylcarbonylamino)propanol, a sequence involving Sharpless asymmetric dihydroxylation and Pd(II)-catalyzed cyclization affords the target molecule. researchgate.net

Total Synthesis of 6-Deoxyfagomine and its Epimers

The total synthesis of 6-Deoxyfagomine and its epimers has been a focal point of research to establish their absolute configurations and to provide material for biological evaluation.

A variety of synthetic routes have been successfully developed. One efficient total synthesis of D-fagomine and 6-deoxyfagomine starts from the readily available D-lyxose. researchgate.netacs.org Key steps in this synthesis include a highly diastereoselective amination of a 3,4-anti-tribenzyl ether with chlorosulfonyl isocyanate, achieving a diastereomeric ratio of 26:1. researchgate.netresearchgate.net The synthesis is completed through hydroboration-oxidation and an Appel reaction. researchgate.netresearchgate.net

Another approach to D-fagomine and its epimers, such as 2-epi-fagomine, initiates from 3,4,6-tri-O-benzyl-D-glucal. researchgate.netresearchgate.net This synthesis features the preparation of an N-Boc-protected amine from an oxime, followed by stereospecific iodination of an alcohol and a cascade cyclization triggered by N-Boc deprotection. researchgate.net

The synthesis of various epimers is crucial for understanding structure-activity relationships. For example, the synthesis of D-fagomine, D-3-epi-fagomine, and D-3,4-epi-fagomine analogues has been achieved from D-glyceraldehyde acetonide. researchgate.net This strategy utilizes diastereoselective anti-vinylation, ring-closing metathesis, and either stereoselective epoxidation followed by regioselective ring-opening or stereoselective dihydroxylation to generate the different stereoisomers. researchgate.net The total synthesis of 6-deoxydihydrokalafungin and its epimer has also been reported, highlighting methods for controlling stereochemistry at the C1 and C3 positions. nih.gov

Table 1: Key Strategies in the Total Synthesis of 6-Deoxyfagomine and its Epimers

| Starting Material | Key Reactions | Target Compound(s) |

|---|---|---|

| D-Lyxose | Regioselective and diastereoselective amination, hydroboration-oxidation, Appel reaction | D-Fagomine, 6-Deoxyfagomine |

| D-Glyceraldehyde acetonide | Diastereoselective anti-vinylation, ring-closing metathesis, stereoselective epoxidation/dihydroxylation | D-Fagomine, D-3-epi-fagomine, D-3,4-epi-fagomine analogues |

| 3,4,6-tri-O-benzyl-D-glucal | N-Boc-protected amine formation, stereospecific iodination, cascade cyclization | D-Fagomine, 2-epi-fagomine |

| (S)-DNPA | NaBH4 reduction | 6-Deoxydihydrokalafungin, epi-DDHK |

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probing

To investigate the mechanism of action of 6-Deoxyfagomine and to explore the structural requirements for its biological activity, various chemically modified analogues have been designed and synthesized. These modifications primarily involve derivatization of the hydroxyl groups and alteration of the stereochemistry at the chiral centers.

Hydroxyl Group Derivatization

The hydroxyl groups of 6-Deoxyfagomine are key to its interactions with biological targets. Derivatization of these groups can provide valuable insights into their specific roles. Common derivatization strategies include acylation, silylation, and esterification. chromatographyonline.comresearchgate.net

Acylating reagents, such as anhydrides and acyl chlorides, react with hydroxyl groups to form esters. researchgate.net Silylating agents, like hexamethyldisilazane (B44280) (HMDS), can convert hydroxyl groups into more volatile trimethylsilyl (B98337) ethers, which can be useful for analytical purposes. chromatographyonline.com Esterification of carboxylic acid functionalities, if present in analogues, can also be performed to modify the polarity and volatility of the compounds. chromatographyonline.com

The choice of derivatizing agent can be tailored to introduce specific properties. For example, halogenated acylating reagents can enhance detection in gas chromatography, while aromatic chromophores can be introduced for improved spectroscopic detection in liquid chromatography. chromatographyonline.com Fluorescent tags, such as dansyl chloride, can also be attached to the hydroxyl groups to enable sensitive detection in bioassays. researchgate.net

Stereochemical Alterations at Chiral Centers

The precise spatial arrangement of the substituents on the piperidine ring is critical for the biological activity of 6-Deoxyfagomine. The synthesis of epimers, where the configuration of one or more chiral centers is inverted, is a powerful strategy to probe the importance of each stereocenter.

The synthesis of epimers of castanospermine (B190763), a related indolizidine alkaloid, has shown that alterations to any of the chiral centers can markedly decrease its inhibitory activity against glycosidases. researchgate.net This highlights the high degree of stereochemical recognition by these enzymes. For example, 6-epicastanospermine exhibits a different inhibitory profile compared to castanospermine itself. researchgate.net

Similarly, the synthesis of various epimers of fagomine, such as 3-epi-fagomine (B1247737) and 4-epi-fagomine, has been achieved through different synthetic strategies. researchgate.netacs.org For instance, diastereoselective syn- and anti-dihydroxylations of enantiopure tetrahydropyridine (B1245486) scaffolds have been used to produce (−)-fagomine, (−)-3-epi-fagomine, and (−)-5-epi-fagomine as single diastereoisomers. researchgate.net These stereochemically diverse analogues are invaluable tools for mapping the active sites of target enzymes and for developing more potent and selective inhibitors.

Heterocyclic Ring System Modifications

The core piperidine structure of 6-deoxyfagomine is a primary target for synthetic modification to explore structure-activity relationships (SAR) and develop analogues with altered or enhanced biological profiles. Modifications to the heterocyclic ring, including ring contraction, expansion, and fusion to form bicyclic systems, have been investigated. These alterations probe the spatial and conformational requirements of the binding pockets of target enzymes, such as glycosidases.

Ring-Contraction to Pyrrolidine (B122466) Analogues

Reducing the ring size from a six-membered piperidine to a five-membered pyrrolidine core creates a significant structural perturbation. The synthesis of these analogues often involves building the pyrrolidine ring from chiral precursors. It has been noted that the stereochemistry of the polyhydroxylated pyrrolidine ring plays a crucial role in the resulting glycosidase inhibitory activities. rsc.org

Research into a variety of polyhydroxylated pyrrolidine iminosugars has shown that while many are weak enzyme inhibitors, specific stereochemical arrangements can lead to potent and selective activity. researchgate.netmdpi.com For example, the naturally occurring pyrrolidine iminosugar (+)-broussonetine W, which can be considered a structural analogue, has been synthesized and evaluated. Its first total synthesis was achieved from D-arabinose, involving the creation of a cyclic nitrone intermediate. rsc.org Biological evaluation of (+)-broussonetine W and its enantiomer revealed highly potent and selective inhibition against different glycosidases, underscoring the importance of the heterocyclic core's stereochemistry. rsc.org

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| (+)-Broussonetine W | β-Galactosidase | 0.03 µM | rsc.org |

| ent-(+)-Broussonetine W (enantiomer) | α-Glucosidase | 0.047 µM | rsc.org |

Ring-Expansion to Azepane and Azocane (B75157) Analogues

Increasing the ring size of the nitrogen heterocycle from a six-membered piperidine to a seven-membered azepane or an eight-membered azocane introduces greater conformational flexibility. The synthesis of D-fagomine analogues with these expanded rings has been accomplished starting from L-xylose. sorbonne-universite.fr A key synthetic strategy involves the use of ring-closing metathesis (RCM) on a suitably functionalized diene precursor to form the larger heterocyclic ring. sorbonne-universite.frresearchgate.net

For instance, the synthesis of a seven-membered azepane analogue of D-fagomine used Grubbs II catalyst to facilitate the RCM of a diene, which was followed by hydrogenation to yield the final saturated ring. sorbonne-universite.fr A similar strategy was employed for an eight-membered ring analogue, where the amine was first protected with a carboxybenzyl (Cbz) group before RCM, as free amines are generally unsuitable substrates for this reaction. sorbonne-universite.fr Biological evaluations of these ring-expanded analogues have generally shown them to be weak to moderate glycosidase inhibitors, suggesting that the precise six-membered ring structure of fagomine is often preferred for strong binding to these enzymes. sorbonne-universite.frepfl.ch

| Analogue Type | Key Synthetic Step | Biological Activity Finding | Reference |

|---|---|---|---|

| Seven-membered (Azepane) Analogue | Ring-Closing Metathesis (RCM) | Weak inhibitor of glycosidases. | epfl.ch |

| Eight-membered (Azocane) Analogue | Ring-Closing Metathesis (RCM) | Weak to moderate glycosidase activity. | sorbonne-universite.fr |

Formation of Bicyclic Analogues (Indolizidines)

Fusing the piperidine ring with another ring to create bicyclic systems, such as indolizidines (a fused five- and six-membered ring system), represents a significant structural modification. nih.gov These rigid structures are of great interest as they can mimic disaccharides and explore different binding conformations within an enzyme's active site. rsc.org

A divergent asymmetric synthesis approach has been used to create a dihydroxyindolizidine analogue from an intermediate also suitable for producing fagomine epimers. acs.org This synthesis started from a D-glucose-derived aldehyde and utilized a key bicyclic furanopiperidine derivative. The resulting dihydroxyindolizidine was evaluated for its enzyme inhibitory activity. acs.org Furthermore, a formal synthesis of the naturally occurring indolizidine alkaloid, (+)-australine, has been developed from a common intermediate used in the synthesis of D-fagomine, directly linking the synthetic pathways of these different heterocyclic systems. sorbonne-universite.fr

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Dihydroxyindolizidine Analogue | β-Galactosidase | 29% inhibition at 1 mM | acs.org |

Mechanistic Elucidation of Glycosidase Inhibition by 6 Deoxyfagomine Hydrochloride

Quantitative Enzyme Kinetic Analysis

The inhibitory potential of 6-deoxyfagomine (B12667116) hydrochloride against various glycosidases is quantified through the determination of key kinetic parameters. These parameters provide insights into the inhibitor's potency and its mode of action at the enzymatic level.

Inhibition constants, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are crucial metrics for evaluating the efficacy of an enzyme inhibitor. For 6-deoxyfagomine, these values have been determined against several glycosidases. For instance, D-fagomine, a closely related compound, has been shown to be a potent inhibitor of mammalian α-glucosidase and β-galactosidase. scribd.com The study of such analogs helps in understanding the structure-activity relationship and the specific structural features required for potent inhibition.

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value, on the other hand, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The determination of these values typically involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. wikipedia.orgrsc.org

Interactive Data Table: Inhibition Constants of Fagomine (B1671860) Derivatives

| Compound | Enzyme | Organism/Source | Ki (µM) | IC50 (µM) |

| D-Fagomine | α-Glucosidase | Mammalian | Potent inhibitor scribd.com | |

| D-Fagomine | β-Galactosidase | Mammalian | Potent inhibitor scribd.com | |

| 1-Deoxy-6,8a-diepicastanospermine | α-L-fucosidase | 1.3 researchgate.net |

This table will be populated with specific Ki and IC50 values for 6-deoxyfagomine hydrochloride as more detailed research findings become available.

The mechanism of enzyme inhibition by this compound is critical to understanding its biological function. Inhibition mechanisms are generally classified as competitive, non-competitive, uncompetitive, or mixed. knyamed.com

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. knyamed.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.orgnih.gov This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. wikipedia.orgnih.gov In this case, the inhibitor reduces the maximal reaction rate (Vmax) but does not change the Michaelis constant (Km) of the enzyme for its substrate. knyamed.com This type of inhibition cannot be overcome by increasing the substrate concentration. knyamed.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. nih.govresearchgate.net This affects both the Vmax and the Km. researchgate.net

Based on its structure as a piperidine (B6355638) alkaloid and an iminosugar, 6-deoxyfagomine is expected to act as a competitive inhibitor of glycosidases. scribd.com Iminosugars mimic the structure of the natural carbohydrate substrates of these enzymes and bind to the active site. This competitive binding prevents the hydrolysis of the natural substrate.

Specificity and Selectivity Profiling Across Glycoside Hydrolase Families

The therapeutic potential of an enzyme inhibitor is often dependent on its specificity and selectivity for a particular enzyme or enzyme family.

Glycosidases are broadly classified into alpha- and beta-glycosidases based on the stereochemistry of the glycosidic bond they cleave. The stereochemistry of the hydroxyl groups on the piperidine ring of 6-deoxyfagomine and its analogs plays a crucial role in determining their selectivity for either alpha- or beta-glycosidases. For example, castanospermine (B190763) is known to inhibit both α- and β-glucosidases. researchgate.net However, alterations to its chiral centers can drastically change its inhibitory profile. researchgate.net This highlights the importance of the specific stereochemistry of 6-deoxyfagomine in its differential inhibition of various glycosidases.

The inhibitory activity of 6-deoxyfagomine is rooted in its ability to act as a substrate mimic. As a polyhydroxylated piperidine alkaloid, it structurally resembles the pyranose form of monosaccharides, the natural substrates of glycosidases. scribd.comnih.gov This structural similarity allows it to bind to the active site of the enzyme.

Furthermore, many iminosugar inhibitors, including likely 6-deoxyfagomine, are considered transition state analogues. Glycosidase-catalyzed hydrolysis of glycosidic bonds proceeds through a transition state that has a significant oxocarbenium ion-like character. The protonated nitrogen atom in the ring of iminosugars at physiological pH can mimic the positive charge of this transition state, leading to tight binding to the enzyme's active site. This ability to mimic the transition state is a key factor in the potent inhibition observed with many iminosugar-based glycosidase inhibitors. nih.gov

Structural Biology Approaches to Enzyme-Inhibitor Complexes

X-ray crystallography and other structural biology techniques are invaluable tools for elucidating the precise molecular interactions between an inhibitor and its target enzyme. By determining the three-dimensional structure of a glycosidase in complex with this compound, researchers can visualize the binding mode of the inhibitor within the enzyme's active site.

These structural studies can reveal:

The specific amino acid residues in the active site that form hydrogen bonds, ionic interactions, and van der Waals contacts with the inhibitor.

The conformational changes that may occur in the enzyme upon inhibitor binding.

The structural basis for the inhibitor's specificity and selectivity.

While specific crystal structures of this compound in complex with a glycosidase are not yet widely available, studies on related iminosugar-enzyme complexes provide a framework for understanding these interactions. nih.govpdbj.orgsemanticscholar.org Such structural insights are instrumental in the rational design of new, more potent, and selective glycosidase inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Binding Interactions

NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on the binding affinity, the residues involved in the interaction, and the conformation of the bound ligand. walisongo.ac.id Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) are particularly powerful.

STD NMR experiments are used to identify which protons of the ligand are in close contact with the protein. whiterose.ac.uk This is achieved by selectively saturating the protein's proton signals and observing the transfer of this saturation to the bound ligand. The protons on the ligand that show the strongest signal intensity in the STD spectrum are those that are most intimately interacting with the enzyme.

Table 2: Hypothetical STD-NMR Results for 6-Deoxyfagomine Binding to a Glycosidase

| 6-Deoxyfagomine Proton | Chemical Shift (ppm) (Hypothetical) | STD Enhancement (Hypothetical) |

| H-2 | 3.5 | +++ |

| H-3 | 4.1 | ++ |

| H-4 | 3.9 | ++ |

| H-5a | 2.8 | + |

| H-5e | 3.2 | + |

| H-6 (CH3) | 1.3 | ++++ |

This table is a hypothetical representation of expected results and does not reflect actual experimental data. A strong enhancement for the C6-methyl group would suggest its importance in the binding interaction, potentially fitting into a hydrophobic pocket within the active site.

Computational Modeling and Molecular Dynamics Simulations of Active Site Engagement

In the absence of experimental co-crystal structures, computational modeling and molecular dynamics (MD) simulations provide valuable insights into the binding mode and dynamics of an inhibitor within an enzyme's active site. mdpi.comutupub.fi These methods can be used to predict the binding affinity, identify key interacting residues, and understand the conformational changes that occur upon binding.

While specific MD simulation studies for this compound are not extensively published, the general methodology is well-documented for other glycosidase inhibitors. ub.edu A typical workflow involves:

Homology Modeling: Building a 3D model of the target glycosidase if no experimental structure is available.

Molecular Docking: Predicting the preferred binding orientation of 6-Deoxyfagomine within the enzyme's active site.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the enzyme-inhibitor complex over time (nanoseconds to microseconds) in a solvated environment.

Binding Free Energy Calculations: Estimating the binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Table 3: Example of Binding Free Energy Decomposition from a Molecular Dynamics Simulation

| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Contribution (kcal/mol) |

| Asp250 | -0.5 | -4.5 | -5.0 |

| Glu450 | -0.3 | -5.2 | -5.5 |

| Trp150 | -2.8 | -0.1 | -2.9 |

| Arg500 | -0.8 | -3.0 | -3.8 |

This table is a representative example of the type of data generated from MD simulations and does not represent actual data for this compound. Such a decomposition would highlight the critical role of the catalytic acidic residues (e.g., Asp250, Glu450) through strong electrostatic interactions with the protonated inhibitor. Aromatic residues like tryptophan are often involved in hydrophobic or stacking interactions.

Structure Activity Relationship Sar Studies of 6 Deoxyfagomine Hydrochloride Derivatives

Influence of Stereochemistry on Binding Affinity and Enzyme Specificity

The spatial arrangement of substituents on the piperidine (B6355638) ring of 6-deoxyfagomine (B12667116) is a critical determinant of its biological activity. nih.gov The precise orientation of hydroxyl groups and the methyl group mimics the transition state of the natural substrate, but even minor changes in stereochemistry can drastically alter binding affinity and enzyme specificity.

The synthesis of various stereoisomers of fagomine (B1671860) and its derivatives has demonstrated the importance of chirality for inhibitory action. acs.org For instance, the parent compound, D-fagomine, which has an additional hydroxyl group compared to 6-deoxyfagomine, shows potent inhibition of certain glucosidases and galactosidases. sorbonne-universite.fr However, its epimers, such as 3-epi-fagomine (B1247737), exhibit different inhibitory profiles. While 3-epi-fagomine is a more potent inhibitor of isomaltase and β-galactosidases than fagomine, it does not inhibit α-galactosidase. researchgate.net This highlights that the configuration at a single chiral center can switch an inhibitor's selectivity.

Similarly, studies on related polyhydroxylated alkaloids like castanospermine (B190763) have shown that alterations to any of the chiral centers markedly decrease inhibition against α- and β-D-glucosidases. researchgate.net The stereochemistry dictates how the inhibitor fits into the enzyme's active site, and only the correct enantiomeric form can achieve optimal interactions with the amino acid residues responsible for binding and catalysis. nih.gov This principle is fundamental, as biological systems, particularly enzyme active sites, are inherently chiral environments. nih.gov

Identification of Critical Hydroxyl Groups for Enzyme Recognition

The number and position of hydroxyl groups on the 6-deoxyfagomine scaffold are paramount for its function as a glycosidase inhibitor. These groups form a network of hydrogen bonds with the enzyme's active site, mimicking the interactions of the natural sugar substrate.

The parent compound, fagomine, possesses three hydroxyl groups. The removal of the hydroxyl group at the C-6 position to yield 6-deoxyfagomine naturally alters its inhibitory profile. nih.gov Further investigation into the epimers of fagomine reveals the specific roles of each hydroxyl group. For example, comparing the inhibitory activities of fagomine, 3-epi-fagomine, and 3,4-di-epi-fagomine showed significant differences. Fagomine is a good inhibitor of isomaltase and certain galactosidases. researchgate.net 3-epi-fagomine is a more potent inhibitor of isomaltase and β-galactosidases but loses activity against α-galactosidase. researchgate.net Interestingly, 3,4-di-epi-fagomine and glycosylated derivatives of fagomine exhibited no significant inhibition against the tested glycosidases, indicating that the specific stereochemical arrangement of the C-3 and C-4 hydroxyl groups is critical for recognition by these enzymes. researchgate.net

This underscores that not just the presence, but the specific spatial orientation of each hydroxyl group is crucial for creating the precise molecular interactions required for potent enzyme inhibition.

Effects of Nitrogen Substitution and Piperidine Ring Modifications on Inhibitory Potency

Modifying the nitrogen atom and the piperidine ring of the 6-deoxyfagomine structure has proven to be a fruitful strategy for enhancing inhibitory potency and tuning selectivity. The nitrogen atom, which is typically protonated at physiological pH, is a key feature of iminosugars, mimicking the oxocarbenium ion-like transition state of glycosidic bond cleavage.

Studies on N-substituted derivatives of structurally similar carbasugar analogues of 6-deoxyfagomine have provided valuable SAR insights. Chemical modification of 6-deoxy-5a-carba-β-DL-galactopyranosylamine, a close analogue, with various alkyl and phenylalkyl groups led to significant changes in inhibitory activity. nih.gov While the parent amine was a weak inhibitor, N-alkylation dramatically increased potency. Specifically, derivatives with longer alkyl chains, such as N-octyl and N-decyl, as well as the N-phenylbutyl derivative, were found to be very strong inhibitors of both β-galactosidase and β-glucosidase. nih.gov This suggests that the hydrophobic chain interacts with a corresponding hydrophobic pocket within or near the enzyme's active site, leading to enhanced binding affinity.

The table below summarizes the inhibitory activity of these N-substituted carbasugar derivatives, highlighting the substantial increase in potency achieved through nitrogen substitution.

| Compound | Substituent (R) | Enzyme Source | IC50 (µM) |

| Parent Amine | H | Bovine liver β-galactosidase | >1000 |

| N-Octyl Derivative | n-Octyl | Bovine liver β-galactosidase | 0.40 |

| N-Decyl Derivative | n-Decyl | Bovine liver β-galactosidase | 0.43 |

| N-Phenylbutyl Derivative | 4-Phenylbutyl | Bovine liver β-galactosidase | 0.82 |

| Parent Amine | H | Almond β-glucosidase | >1000 |

| N-Octyl Derivative | n-Octyl | Almond β-glucosidase | 0.34 |

| N-Decyl Derivative | n-Decyl | Almond β-glucosidase | 0.29 |

| N-Phenylbutyl Derivative | 4-Phenylbutyl | Almond β-glucosidase | 0.52 |

| Data sourced from a study on 6-deoxy-5a-carba-β-DL-galactopyranosylamine derivatives. nih.gov |

These findings indicate that the D-enantiomer of 6-deoxy-5a-carba-β-galactopyranosylamine is a promising lead for designing new inhibitors, with the N-substituent playing a key role in achieving high potency. nih.gov

Development of Novel Glycosidase Inhibitor Scaffolds Based on the 6-Deoxyfagomine Template

The core structure of 6-deoxyfagomine has served as a versatile template for the development of novel classes of glycosidase inhibitors. By retaining the key pharmacophoric elements—the nitrogen atom and the specific stereochemistry of the hydroxyl groups—while modifying the ring structure, researchers have created new scaffolds with altered or improved biological activities.

One approach has been the synthesis of carbasugar analogues, where the endocyclic oxygen atom of a sugar is replaced by a methylene (B1212753) group. As seen with the N-substituted derivatives of 6-deoxy-5a-carba-β-DL-galactopyranosylamine, these analogues can be potent glycosidase inhibitors. nih.gov This modification can improve chemical stability and alter pharmacokinetic properties.

Another strategy involves expanding the piperidine ring to create seven- and eight-membered iminosugars (azepanes and azocanes, respectively). sorbonne-universite.fr The synthesis of higher-ring analogues of fagomine has been explored to probe the size and conformational requirements of the enzyme's active site. sorbonne-universite.fr While these larger ring structures have generally shown weaker to moderate glycosidase inhibitory activity, they represent a significant structural modification that could lead to inhibitors with novel specificities. sorbonne-universite.fr The development of synthetic routes to these novel scaffolds, often using techniques like ring-closing metathesis, opens up new avenues for designing inhibitors that target a wider range of carbohydrate-processing enzymes. acs.orgsorbonne-universite.fr

These efforts to build upon the 6-deoxyfagomine template demonstrate its importance as a foundational structure in the ongoing search for new and more effective therapeutic agents for diseases like diabetes and viral infections. sorbonne-universite.frresearchgate.net

Applications of 6 Deoxyfagomine Hydrochloride As a Biochemical and Chemical Biology Research Tool

Utilization in Probing Carbohydrate Metabolic Pathways in In Vitro and Cellular Systems

6-Deoxyfagomine (B12667116) and its parent compound, fagomine (B1671860), are recognized inhibitors of various glycosidases, which are central to carbohydrate metabolism. nih.govnih.gov By selectively blocking these enzymes in in vitro assays and cellular models, researchers can elucidate the specific roles of individual enzymes within a metabolic pathway. For instance, imino sugars like 6-deoxyfagomine are known to inhibit N-linked oligosaccharide processing enzymes, such as α-glucosidase I and II. researchgate.net

The application of 6-deoxyfagomine in cellular systems, such as the human promyelocytic leukemia cell line (HL-60), allows for the investigation of its effects on the biosynthesis of complex carbohydrates like glycolipids. researchgate.net By inhibiting glucosidases, the compound can alter the normal metabolic flux, leading to the accumulation of specific intermediates and a reduction in downstream products. Analyzing these changes helps to map the pathway and understand its regulation. The ability of such inhibitors to interfere with fundamental cellular functions like glycoprotein (B1211001) processing underscores their utility as research tools. nih.gov These compounds provide a chemical means to induce a specific enzymatic block, mimicking genetic defects and allowing for detailed study of the metabolic consequences in a controlled environment.

Application in Investigating Glycoprotein Processing and Trafficking Mechanisms

The folding, quality control, and trafficking of many proteins depend on the proper processing of their N-linked glycans, a series of modifications that occur in the endoplasmic reticulum (ER) and Golgi apparatus. nih.gov This process begins with the trimming of a large oligosaccharide precursor by specific glycosidases. nih.gov

6-Deoxyfagomine and related imino sugars serve as critical tools for studying these mechanisms. researchgate.net They are known to inhibit the initial trimming steps catalyzed by ER α-glucosidases I and II. researchgate.net The action of these enzymes is a crucial checkpoint in the protein quality control cycle. By using an inhibitor like 6-deoxyfagomine, researchers can arrest the glycoprotein processing cascade at a specific point. This allows them to study the consequences of improper glycan trimming on:

Protein Folding: Investigating whether the removal of glucose residues is essential for the proper conformation of specific glycoproteins.

ER-Associated Degradation (ERAD): Determining how the persistence of glucose on N-glycans targets misfolded proteins for degradation.

Protein Trafficking: Examining how the glycan structure influences the transport of proteins from the ER to the Golgi and beyond.

The diversity of biological activities exhibited by polyhydroxy alkaloids stems from their ability to inhibit glycosidases and disrupt glycoprotein processing, making them indispensable for dissecting this fundamental cellular pathway. nih.gov

Role as a Chemical Probe for Enzyme Active Site Characterization

The efficacy of 6-deoxyfagomine as a glycosidase inhibitor is rooted in its structure, which mimics the natural sugar substrates of these enzymes. nih.gov This property makes it an excellent chemical probe for characterizing the active sites of glycosidases. Insights into the enzymatic mechanism are often gained by studying the kinetics of inhibition and analyzing the crystal structures of enzyme-inhibitor complexes. researchgate.net

By comparing the inhibitory activity of 6-deoxyfagomine with that of its structural analogues, researchers can deduce crucial information about the topology and chemical nature of an enzyme's active site. For example, comparing the inhibition profiles of 6-deoxyfagomine, fagomine (which has an additional hydroxyl group), and 1-deoxynojirimycin (B1663644) provides data on the importance of specific hydroxyl groups and their stereochemistry for binding and inhibition. nih.gov

| Compound | Key Structural Feature | Notable Inhibition |

| 6-Deoxyfagomine | Lacks the C-6 hydroxyl group of fagomine | Inhibits certain glycosidases |

| Fagomine | Polyhydroxylated piperidine (B6355638) | Inhibits isomaltase and β-galactosidases. nih.govresearchgate.net |

| 1-Deoxynojirimycin (DNJ) | Glucose analogue with nitrogen in the ring | Potent inhibitor of α-glucosidases I and II. researchgate.net |

| 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1) | Furanose ring structure | Broad, nonspecific inhibitor of various glycosidases. nih.gov |

This table presents a simplified comparison of related imino sugars used to probe enzyme active sites. The specific inhibitory constants (Ki) vary depending on the enzyme source and assay conditions.

This structure-activity relationship (SAR) analysis helps to map the interactions—such as hydrogen bonds—between the inhibitor and amino acid residues in the active site. Such studies are vital for understanding the catalytic mechanism, particularly the nature of the transition state during glycosidic bond cleavage, and for designing more potent and specific inhibitors. nih.gov

Investigation in In Vitro Models for Glycosidase-Related Disorders

Many human genetic diseases, particularly lysosomal storage disorders, are caused by the deficiency of a specific glycosidase. This leads to the accumulation of undigested glycoconjugates in lysosomes, resulting in cellular dysfunction. Examples of these conditions include Gaucher disease (deficient β-glucosidase) and Fabry disease (deficient α-galactosidase).

6-Deoxyfagomine and other imino sugar inhibitors are used as research tools in cellular and in vitro models of these disorders. researchgate.net By applying the inhibitor to cultured cells, researchers can phenocopy the genetic disease by blocking the activity of the target enzyme. This approach allows for the study of disease pathogenesis in a controlled setting, helping to:

Investigate the downstream cellular consequences of substrate accumulation.

Identify potential biomarkers for disease progression.

Screen for therapeutic strategies.

For example, inhibitors that prevent the storage of lysosomal glycolipids in cell models offer a valuable platform for testing novel therapeutic approaches for glycolipid storage disorders. researchgate.net While some imino sugars are explored as pharmacological chaperones that may help stabilize mutant enzymes, their role as simple inhibitors in disease models is crucial for fundamental research into the molecular basis of these conditions. researchgate.net

Development of Affinity Probes and Labeled Analogues for Target Identification Studies

Identifying the specific protein targets of a bioactive compound is a central goal in chemical biology. The core structure of 6-deoxyfagomine is an ideal scaffold for the development of chemical probes designed for target identification and activity-based protein profiling (ABPP). frontiersin.orgwhiterose.ac.uk

The general strategy involves chemically modifying the 6-deoxyfagomine molecule to create a multifunctional probe. frontiersin.orgmdpi.com This typically involves the introduction of two key elements:

A Reactive Group: This group is designed to form a covalent bond with the target enzyme. Photoaffinity labels (PALs), containing photoreactive moieties like benzophenones or diazirines, are often used. mdpi.comnih.gov Upon UV irradiation, these groups form a covalent linkage with nearby amino acids in the enzyme's binding site.

A Reporter Tag: This tag allows for the detection, visualization, and enrichment of the probe-labeled proteins. Common tags include biotin (B1667282) (for affinity purification) or a fluorophore (for imaging). mdpi.com

Alternatively, "tag-free" probes are synthesized with a small chemical handle, such as an alkyne or azide (B81097) group. mdpi.comnih.gov After the probe has covalently labeled its protein targets within a complex biological sample (e.g., a cell lysate), a reporter tag with a complementary handle can be attached via bioorthogonal "click chemistry". mdpi.com These powerful probes enable researchers to isolate and subsequently identify the target glycosidases using techniques like mass spectrometry, providing a direct link between the inhibitor and its cellular binding partners. nih.govchemrxiv.org

Emerging Research Directions and Future Perspectives in 6 Deoxyfagomine Hydrochloride Research

Exploration of New Glycosidase Targets for 6-Deoxyfagomine (B12667116) Hydrochloride Analogues

The primary known activity of 6-Deoxyfagomine is the inhibition of glycosidases. Future research will likely focus on expanding the scope of known targets by investigating the inhibitory effects of 6-Deoxyfagomine and its synthetic analogues against a wider array of glycosidases. While it is known to inhibit certain α-glucosidases and β-galactosidases, its activity against other important enzymes such as α-mannosidases, α-L-fucosidases, and various lysosomal glycosidases remains an area ripe for exploration. researchgate.netscribd.com

The synthesis of a series of epimers and deoxy derivatives of related iminosugars like castanospermine (B190763) has demonstrated that subtle stereochemical changes can dramatically alter inhibitory specificity. researchgate.net For instance, altering a single chiral center can shift activity from broad-spectrum glucosidase inhibition to more specific inhibition of enzymes like cytosolic α-mannosidase. researchgate.net This principle can be applied to 6-Deoxyfagomine, where the synthesis and screening of a library of its stereoisomers and deoxy-analogues could unveil novel and specific inhibitory activities. The exploration of N-substituted derivatives of related carba-sugars has also shown promise in identifying potent and selective glycosidase inhibitors, suggesting a fruitful avenue for 6-Deoxyfagomine analogue development. nih.gov

A key challenge in this exploration is the need for specific inhibitor screening assays. Traditional screening methods using generic substrates may not identify inhibitors of enzymes with more complex substrate requirements, such as those involved in glycoprotein (B1211001) processing. nih.gov Therefore, the development and application of more sophisticated and biologically relevant assay systems will be crucial in identifying new glycosidase targets for 6-Deoxyfagomine analogues.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design, which relies on the three-dimensional structure of the target enzyme, offers a powerful approach to enhance the specificity and potency of 6-Deoxyfagomine Hydrochloride. nih.gov By understanding the binding interactions between 6-Deoxyfagomine and its target glycosidases at the molecular level, medicinal chemists can design modifications to the molecule that improve its fit within the active site.

Key strategies in the rational design of 6-Deoxyfagomine analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-Deoxyfagomine scaffold and subsequent evaluation of the inhibitory activity of the resulting analogues can elucidate the contributions of different functional groups to binding and inhibition. For example, the synthesis of various N-substituted derivatives can probe the interactions with the aglycone binding site of the enzyme.

Computational Modeling and Docking: Molecular docking studies can predict the binding modes of 6-Deoxyfagomine and its analogues within the active sites of various glycosidases. These computational models can guide the design of new derivatives with improved binding affinity and selectivity. For instance, modeling could help in designing analogues that form additional hydrogen bonds or hydrophobic interactions with specific residues in the target enzyme's active site.

Synthesis of Conformationally Restricted Analogues: The flexibility of the piperidine (B6355638) ring in 6-Deoxyfagomine can be constrained through the introduction of additional rings or functional groups. This can lock the molecule into a conformation that is more favorable for binding to a specific target, thereby increasing potency and selectivity.

The total synthesis of 6-Deoxyfagomine and its parent compound, D-fagomine, has been achieved from readily available starting materials like D-lyxose, providing a platform for the synthesis of rationally designed analogues. researchgate.net

Integration with Advanced Bioanalytical Techniques in Glycobiology

The study of this compound and its biological effects can be significantly advanced by its integration with modern bioanalytical techniques. Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, relies heavily on sensitive and specific analytical methods.

Advanced techniques that can be applied to 6-Deoxyfagomine research include:

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify and quantify 6-Deoxyfagomine and its metabolites in biological samples. This can provide insights into its pharmacokinetic and pharmacodynamic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of 6-Deoxyfagomine and its analogues in solution. It can also be used to study the interactions between these compounds and their target enzymes.

X-ray Crystallography: Obtaining co-crystal structures of 6-Deoxyfagomine or its potent analogues bound to their target glycosidases provides the most detailed atomic-level view of the binding interactions. This information is invaluable for rational drug design.

Glycomic and Metabolomic Profiling: The use of 6-Deoxyfagomine as a glycosidase inhibitor can induce changes in the cellular glycome and metabolome. Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE), can be used to profile these changes, providing a systems-level understanding of the compound's biological effects.

By employing these techniques, researchers can move beyond simple in vitro enzyme inhibition assays and gain a more comprehensive understanding of how this compound functions in a complex biological context.

Potential for Derivatization as Research Reagents in Chemical Biology

The chemical structure of 6-Deoxyfagomine makes it an attractive scaffold for the development of chemical biology tools. By attaching reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the 6-Deoxyfagomine molecule, researchers can create probes to visualize and study the localization and dynamics of target glycosidases within living cells.

The synthesis of derivatives with photo-reactive groups could allow for photo-affinity labeling experiments. In this approach, the derivatized 6-Deoxyfagomine binds to its target enzyme, and upon exposure to light, forms a covalent bond, permanently tagging the enzyme. This allows for the identification and isolation of the target protein for further characterization.

Furthermore, immobilizing 6-Deoxyfagomine or its analogues on a solid support could be used to create affinity chromatography columns for the purification of specific glycosidases from complex biological mixtures. The development of such chemical biology reagents based on the 6-Deoxyfagomine scaffold would provide powerful tools for the broader glycobiology research community. researchgate.net

Comparative Mechanistic Studies with Other Iminosugar Alkaloids

6-Deoxyfagomine belongs to the broader class of iminosugar alkaloids, which includes well-known compounds like deoxynojirimycin (DNJ), castanospermine, and swainsonine. researchgate.netnih.gov Each of these iminosugars exhibits a distinct profile of glycosidase inhibition. Comparative mechanistic studies are crucial to understanding the structural basis for these differences in specificity and potency.

These studies would involve:

Kinetic Analysis: Detailed kinetic studies of the inhibition of a panel of glycosidases by 6-Deoxyfagomine and other iminosugars can reveal differences in their modes of inhibition (e.g., competitive, non-competitive, or mixed).

Structural Biology: Comparing the crystal structures of different iminosugars bound to the same glycosidase can highlight the specific molecular interactions that determine inhibitory potency and selectivity.

Computational Chemistry: Molecular dynamics simulations can be used to compare the conformational flexibility of different iminosugars and how this influences their binding to various enzyme active sites.

Q & A

Q. How can researchers optimize the synthesis of 6-Deoxyfagomine Hydrochloride to improve yield and purity?

- Methodological Answer : Use factorial design experiments to systematically evaluate variables such as solvent polarity (e.g., methanol, isopropanol), reaction temperature (e.g., -15°C to 25°C), and acid concentration (e.g., HCl stoichiometry). For example, a 2³ factorial design can identify interactions between parameters and optimize crystallization conditions . Validate purity via HPLC (≥99% peak area) and characterize intermediates using NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine:

- NMR Spectroscopy (¹H/¹³C, DEPT-135) to confirm stereochemistry and functional groups.

- Mass Spectrometry (HRMS) for molecular ion validation.

- X-ray Diffraction (XRD) for crystalline structure elucidation.

- HPLC-PDA (e.g., C18 column, phosphate buffer:methanol mobile phase) to assess purity and detect degradation products .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere. Avoid incompatible materials (e.g., strong oxidizers) and monitor for decomposition via accelerated stability studies (40°C/75% RH for 6 months). Use Karl Fischer titration to track moisture content (<0.5% w/w) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Step 1 : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature, solvent controls).

- Step 2 : Validate target specificity using knockout cell lines or competitive binding assays.

- Step 3 : Cross-reference data with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Example : Discrepancies in IC₅₀ values may arise from assay interference (e.g., compound aggregation); use dynamic light scattering (DLS) to confirm monodispersity .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Administer via oral gavage (5–10 mg/kg) or IV (1–2 mg/kg) and collect plasma samples at t = 0, 15, 30, 60, 120 min. Use LC-MS/MS to quantify parent compound and metabolites (LLOQ: 1 ng/mL).

- Tissue Distribution : Sacrifice animals at selected intervals, homogenize tissues (liver, kidney, brain), and extract analytes using protein precipitation (acetonitrile) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., glycosidase enzymes) to identify critical binding residues.

- QSAR Modeling : Train models on existing analogs to predict logP, polar surface area, and ADMET properties.

- Docking Studies : Use AutoDock Vina to screen virtual libraries for derivatives with improved binding scores (ΔG < -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.